Hexanamide, N-hydroxy-6-(phenylthio)-
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Overview
Description
6-phenylsulfanylhexanoic acid hydroxamide is a chemical compound that features a phenylsulfanyl group attached to a hexanoic acid backbone, with a hydroxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylsulfanylhexanoic acid hydroxamide typically involves the following steps:
Formation of 6-phenylsulfanylhexanoic acid: This can be achieved by reacting hexanoic acid with phenylthiol in the presence of a suitable catalyst.
Conversion to Hydroxamide: The carboxylic acid group of 6-phenylsulfanylhexanoic acid is converted to a hydroxamide using hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate.
Industrial Production Methods
Industrial production of 6-phenylsulfanylhexanoic acid hydroxamide may involve continuous flow reactors to optimize reaction rates and product purity. The use of microwave activation and ultrasonication can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-phenylsulfanylhexanoic acid hydroxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydroxamide group can be reduced to an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
6-phenylsulfanylhexanoic acid hydroxamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology: It is used in studies related to protein deacetylation and the degradation of misfolded proteins.
Mechanism of Action
The mechanism of action of 6-phenylsulfanylhexanoic acid hydroxamide involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular processes, including cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Suberoylanilide hydroxamic acid: Another histone deacetylase inhibitor with a similar hydroxamic acid functional group.
Aryl sulfinyl-2,4-hexadienoic acid hydroxyamides: Compounds with similar structural features and inhibitory activity.
Uniqueness
6-phenylsulfanylhexanoic acid hydroxamide is unique due to its specific phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other hydroxamic acid derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
875737-01-2 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-hydroxy-6-phenylsulfanylhexanamide |
InChI |
InChI=1S/C12H17NO2S/c14-12(13-15)9-5-2-6-10-16-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14) |
InChI Key |
RFQHGQGHSXXDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCC(=O)NO |
Origin of Product |
United States |
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